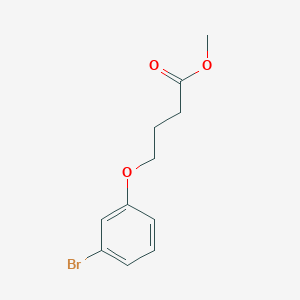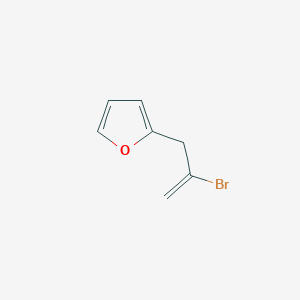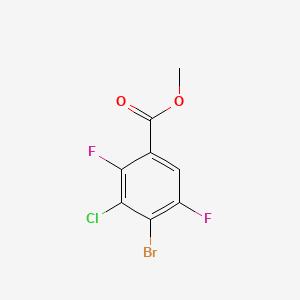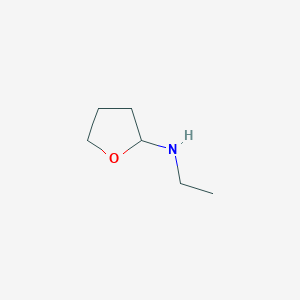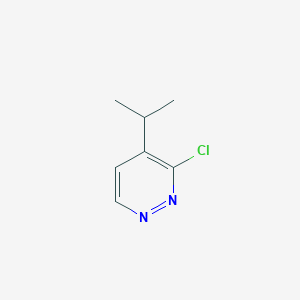
3-Chloro-4-isopropylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-isopropylpyridazine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylpyridazine typically involves the chlorination of 4-isopropylpyridazine. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position of the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-isopropylpyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Substitution: Substitution reactions can lead to the formation of different substituted pyridazine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-isopropylpyridazine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: The compound can be utilized in various industrial processes, such as the production of agrochemicals, dyes, and other chemical products.
Mecanismo De Acción
The mechanism by which 3-Chloro-4-isopropylpyridazine exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a desired biological effect. The pathways involved in these interactions can vary widely, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
3-Chloro-4-isopropylpyridazine is similar to other pyridazine derivatives, such as 3-Chloro-6-isopropylpyridazine and 3,6-dichloro-4-isopropylpyridazine. The presence of the chlorine atom at the 3-position and the isopropyl group at the 4-position contribute to its distinct chemical properties and reactivity.
List of Similar Compounds
3-Chloro-6-isopropylpyridazine
3,6-dichloro-4-isopropylpyridazine
3-Chloro-4-fluorophenylpiperazine
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
3-chloro-4-propan-2-ylpyridazine |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-4-9-10-7(6)8/h3-5H,1-2H3 |
Clave InChI |
MZPVJMSHTZROJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


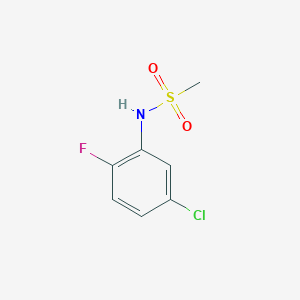
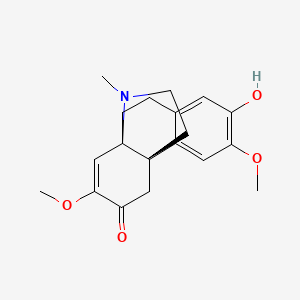
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

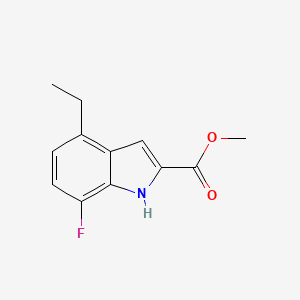
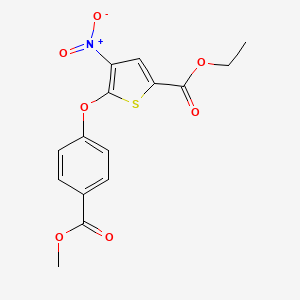
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
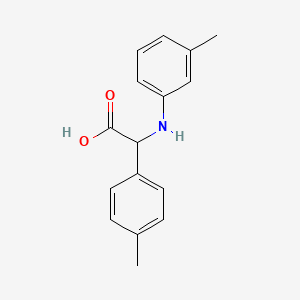
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
